1-Azido-2-bromoethane

Catalog No.
S2994680
CAS No.
19263-22-0
M.F
C2H4BrN3
M. Wt
149.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-bromoethane

CAS Number

19263-22-0

Product Name

1-Azido-2-bromoethane

IUPAC Name

1-azido-2-bromoethane

Molecular Formula

C2H4BrN3

Molecular Weight

149.979

InChI

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2

InChI Key

MVVZAQVHFWFYTM-UHFFFAOYSA-N

SMILES

C(CBr)N=[N+]=[N-]

Solubility

not available

1-Azido-2-bromoethane is a chemical compound that belongs to the alkyl azides family. These compounds are known for their high reactivity and ability to undergo a wide range of chemical reactions.

In a specific study, activated α-azido bromide such as 1,2-diphenyl-1-azido-2-bromoethane was treated with sodium hydrogentelluride in ethanol at room temperature . This treatment led to an E2-type β-elimination to give the corresponding olefin as the sole product . On the other hand, ordinary α-azido bromides afforded complicated mixtures containing amino and olefinic compounds among other products .

    Heterocycle Synthesis

    Azides, including 1-Azido-2-bromoethane, have been used in the synthesis of various heterocycles . These include basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The synthetic methods of organic azides into different categories include one-pot domino reaction, the utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .

1-Azido-2-bromoethane, with the chemical formula C₂H₄BrN₃, is a halogenated azide compound characterized by the presence of both an azido group (-N₃) and a bromo group (-Br) attached to a two-carbon ethane backbone. The compound is notable for its reactivity due to the presence of the azido functional group, which is known for its ability to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions. It appears as a colorless to pale yellow liquid and is soluble in organic solvents.

1-Azido-2-bromoethane is primarily involved in substitution reactions where the azido group can be replaced by other nucleophiles. Some key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
  • Azide Reactions: The azido group can undergo reduction or cycloaddition reactions, particularly in the presence of transition metals, facilitating the formation of heterocyclic compounds.

These reactions make 1-azido-2-bromoethane a versatile intermediate in organic synthesis.

1-Azido-2-bromoethane can be synthesized through several methods:

  • From 2-Bromoethylamine Hydrobromide: This method involves treating 2-bromoethylamine hydrobromide with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • From Bromoethane and Sodium Azide: Bromoethane can be reacted with sodium azide under reflux conditions to yield 1-azido-2-bromoethane .
  • Alternative Synthetic Routes: Other routes may involve different starting materials or catalysts, but they typically focus on introducing the azido group onto a bromoalkane framework .

1-Azido-2-bromoethane finds applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex molecules, particularly in the formation of heterocycles.
  • Material Science: The compound can be used in polymer chemistry for modifying polymer backbones or functionalizing surfaces.
  • Medicinal Chemistry: Its reactive nature allows it to be utilized in drug design and development processes.

Interaction studies involving 1-azido-2-bromoethane typically focus on its reactivity with biological molecules or other chemicals. Research may explore how it interacts with enzymes or receptors, which could provide insights into its potential therapeutic roles or toxicity profiles. Additionally, studies on its interactions with metal catalysts could reveal its utility in catalyzed reactions.

Several compounds share structural similarities with 1-azido-2-bromoethane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Azido-2-chloroethaneContains chlorine instead of bromineChlorine may lead to different reactivity patterns
1-Bromo-2-methylazideMethyl group attached to azideAltered steric hindrance affects reactivity
1-Azido-3-bromopropanePropyl chain instead of ethylLonger carbon chain may influence properties
1-Azido-2-fluoroethaneContains fluorine instead of bromineFluorine's electronegativity alters reactivity

The uniqueness of 1-azido-2-bromoethane lies in its specific combination of an azide and a bromo group on an ethyl backbone, making it particularly useful for targeted synthetic applications while providing distinct reactivity compared to its analogs.

XLogP3

1.9

Dates

Modify: 2024-04-14

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